![molecular formula C18H19N5 B13518275 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is a complex organic compound with a molecular formula of C18H19N5. This compound is characterized by the presence of pyridine rings and amine groups, making it a versatile ligand in coordination chemistry. It is often used in the synthesis of metal complexes due to its ability to form stable chelates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of water and extraction with dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve careful control of reaction temperature, solvent choice, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a chelating agent in biological systems and its role in enzyme inhibition.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The compound’s pyridine rings and amine groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A simpler analog with similar chelating properties.
2,2’-Dipicolylamine: Another related compound with two pyridine rings and similar coordination chemistry.
N,N-Bis(pyridin-2-ylmethyl)amine: A compound with similar structure but different substitution patterns on the pyridine rings.
Uniqueness
6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is unique due to its specific arrangement of pyridine rings and amine groups, which confer distinct chelating properties and reactivity
Propriétés
Formule moléculaire |
C18H19N5 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-amine |
InChI |
InChI=1S/C18H19N5/c19-18-9-5-8-17(22-18)14-23(12-15-6-1-3-10-20-15)13-16-7-2-4-11-21-16/h1-11H,12-14H2,(H2,19,22) |
Clé InChI |
QOCRBMGSQCAOTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CC2=NC(=CC=C2)N)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


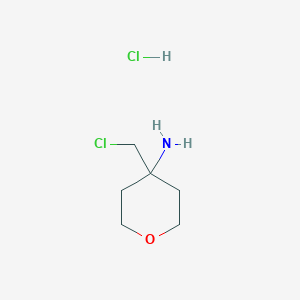
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
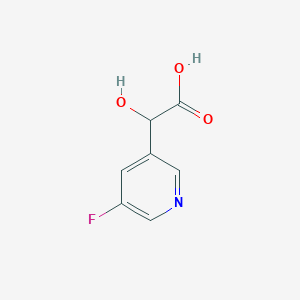
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
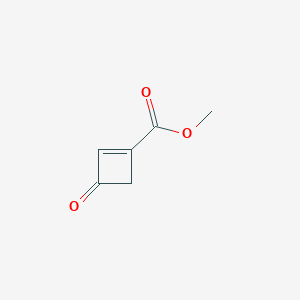

aminehydrochloride](/img/structure/B13518243.png)
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
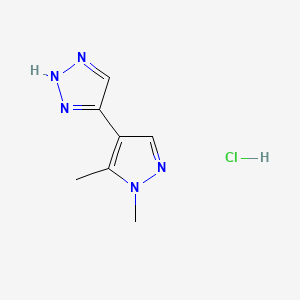
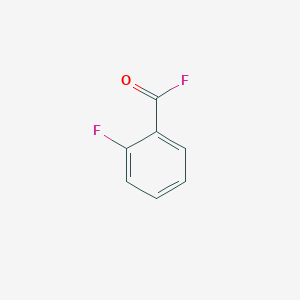
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


